2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide
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Overview
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide typically involves the reaction of 3-amino-1,2,4-triazole with N-cyclopropyl-N-ethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: The compound may be used as a precursor for the synthesis of agrochemicals.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1,2,4-Triazole: The parent compound of the triazole family, serving as a building block for various derivatives.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H15N5O |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide |
InChI |
InChI=1S/C9H15N5O/c1-2-14(7-3-4-7)8(15)5-13-6-11-9(10)12-13/h6-7H,2-5H2,1H3,(H2,10,12) |
InChI Key |
QWURFDATTVDULG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C(=O)CN2C=NC(=N2)N |
Origin of Product |
United States |
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